molecular formula C17H17NO B1505632 (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one CAS No. 228246-75-1

(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one

カタログ番号: B1505632
CAS番号: 228246-75-1
分子量: 251.32 g/mol
InChIキー: QBTZALYOZZYCLX-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to the nociceptin/orphanin FQ (NOP) receptor. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The NOP receptor is a member of the opioid receptor family and plays a significant role in pain modulation and other physiological processes. Compounds that interact with this receptor can exhibit either agonistic or antagonistic properties. This compound has been studied for its ability to bind to this receptor, influencing nociception and potentially providing analgesic effects.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

  • Analgesic Activity : Binding assays have demonstrated that compounds similar to this compound can inhibit pain responses in animal models. For instance, studies using the mouse tail withdrawal assay showed that NOP receptor agonists could significantly increase withdrawal latency times, indicating analgesic effects .
  • Antinociceptive Properties : The compound has been shown to enhance the antinociceptive effects of traditional opioids like morphine without increasing side effects such as itching or sedation . This suggests a potential for combination therapies in pain management.

Data Table: Biological Activity Overview

Activity Effect Study Reference
AnalgesiaIncreased tail withdrawal latency
AntinociceptionSynergistic effect with morphine
Receptor BindingHigh affinity for NOP receptor

Case Study 1: Analgesic Efficacy

In a controlled study, this compound was administered to mice alongside morphine. The results indicated a significant enhancement in morphine's analgesic effect without the typical side effects associated with opioid use. This finding supports the hypothesis that NOP receptor modulators can improve pain management strategies .

Case Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that this compound acts primarily through the inhibition of cAMP accumulation in CHO cells expressing the NOP receptor. This inhibition is crucial for understanding how this compound can modulate pain responses and suggests avenues for developing new analgesics .

科学的研究の応用

Chemical Properties and Structure

(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is classified as a piperidine derivative. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.

Pharmacological Applications

  • Nociceptin/Orphanin FQ Receptor (NOP) Ligands
    • The compound has been investigated as a ligand for the nociceptin receptor, which is involved in pain modulation. Research indicates that modifications of piperidine derivatives can yield both potent agonists and antagonists of the NOP receptor, highlighting their potential in pain management therapies .
    • A series of studies have shown that compounds similar to this compound exhibit selective binding to the NOP receptor, potentially offering alternatives to traditional opioids with fewer side effects .
  • Antiviral Activity
    • Recent findings suggest that piperidine derivatives can be effective against various viral infections. For instance, carbohydrate derivatives of piperidin-4-one have demonstrated activity against cytomegalovirus and SARS-CoV-2 . This positions this compound as a candidate for further exploration in antiviral drug development.
  • Antioxidant and Antibacterial Properties
    • Studies on related piperidine compounds have shown promising antioxidant and antibacterial activities. These compounds could serve as templates for developing new therapeutic agents targeting oxidative stress-related diseases and bacterial infections .

Case Study 1: NOP Receptor Interaction

A study focusing on the structure-activity relationship (SAR) of piperidine derivatives revealed that specific modifications led to enhanced selectivity and potency at the NOP receptor. This research provides insights into how this compound could be optimized for better efficacy in pain management therapies .

CompoundReceptor Binding AffinityIn Vivo Effects
UFP-101HighLong-lasting analgesia without sedation
UFP-112ModerateDose-dependent analgesia

Case Study 2: Antiviral Efficacy

Research conducted by Abdelshaheed et al. (2021) demonstrated that piperidin derivatives exhibited significant antiviral activity against cytomegalovirus. The study emphasized the need for further investigation into the mechanisms by which these compounds exert their effects, suggesting that this compound may also possess similar properties .

特性

IUPAC Name

1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTZALYOZZYCLX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1=O)[C@@H]2CC3=CC=CC4=C3C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60709860
Record name 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228246-75-1
Record name 1-[(1R)-1,2-Dihydroacenaphthylen-1-yl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60709860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acenaphthen-1-one (34 g, 200 mmol) was dissolved in methanol (300 ml). Sodium borohydride (8 g, 200 mmol) was added to this solution under ice-cooling, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give 1-acenaphthenol (33 g) as yellow crystals. (2) To a solution of 1-acenaphthenol (33 g, 190 mmol) and diphenylphosphorylazide (63 g, 230 mmol) in toluene (300 ml) was cooled to 0° C., DBU (diazabicycloundecene) (35 g, 230 mmol) was added and the mixture was stirred at room temperature for 6 hr. The reaction mixture was poured into water and extracted with toluene. The combined organic phase was washed with water, dried over magnesium sulfate, and concentrated. A crude product was dissolved in a mixed solvent (330 ml) of THF/water (10:1), triphenylphosphine (53 g) was added thereto, and the mixture was heated under reflux for 6 hr. After cooling to room temperature, the solvent was evaporated and 1N-hydrochloric acid (200 ml) was added to the residue. Unnecessary materials were extracted with ethyl acetate. The aqueous phase was alkalified with potassium carbonate and extracted with chloroform. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated to give acenaphthen-1-yl-amine (20 g) as a red oil. (3) Acenaphthen-1-yl-amine (20 g, 118 mmol) was dissolved in ethanol (200 ml). Potassium carbonate (1.7 g, 12 mmol) and 1-ethyl-1-methyl-4-oxopiperidinium iodide (38 g) dissolved in water (100 ml) was added and the mixture was heated under reflux for 1 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give 1-(acenaphthen-1-yl)-piperidin-4-one (23 g) as yellow crystals. (4) To a solution of 1-(acenaphthen-1-yl)-piperidin-4-one (12 g, 48 mmol) and 1,2-phenylenediamine (10.8 g, 100 mmol) in THF (100 ml) was cooled to 0° C. were added sodium triacetoxy borohydride (34 g) and acetic acid (12 ml) and the mixture was stirred at room temperature for 17 hr. The reaction mixture was poured into water and potassium carbonate was added for neutralization. The mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give N-[1-(acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (8.5 g) as yellow crystals. (5) N-[1-(Acenaphthen-1-yl)piperidin-4-yl]-benzene-1,2-diamine (1 g, 3 mmol) was dissolved in THF (30 ml), and triethylamine (1.4 ml, 10 mmol) and 1,1′-thiocarbonyldiimidazole (0.63 g, 3.5 mmol) were added. The mixture was stirred at room temperature for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated aqueous ammonium chloride solution, dried over magnesium sulfate, and concentrated. The obtained residue was purified by silica gel column chromatography (chloroform/methanol) to give the title compound (1.17 g) as a gray-white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Reactant of Route 4
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Reactant of Route 5
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。